![molecular formula C8H5IS B1630299 5-Iodobenzo[b]thiophene CAS No. 20532-38-1](/img/structure/B1630299.png)

5-Iodobenzo[b]thiophene

説明

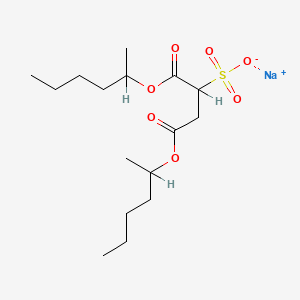

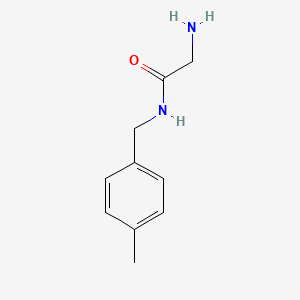

5-Iodobenzo[b]thiophene is an aromatic organic compound with the molecular formula C₈H₅IS . It possesses an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits, such as lignite tar. Unlike its household counterpart, it lacks common everyday use. Additionally, there exists another isomer known as benzo[c]thiophene .

Synthesis Analysis

Several synthetic methods lead to the formation of substituted benzothiophenes, which serve as precursors for further reactions. One example involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide, resulting in benzothiophene with an alkyl substitution at position 2 . Thiourea can also be used as a reagent in place of sodium sulfide or potassium sulfide . Furthermore, a gold-catalyzed approach allows the synthesis of more complex 2,3-disubstituted benzothiophenes .

Molecular Structure Analysis

The molecular formula of This compound is C₈H₅IS . It consists of a five-membered ring containing one sulfur atom (heteroatom) . The structure of this compound is crucial for understanding its properties and reactivity.

Chemical Reactions Analysis

The condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are significant methods for obtaining thiophene derivatives . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives . Additionally, the Paal–Knorr reaction utilizes phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis of Tubulin Binding Agents

5-Iodobenzo[b]thiophene has been utilized in the development of novel tubulin binding agents, which are critical in cancer therapy. A study by Flynn, Verdier-Pinard, and Hamel (2001) outlined a flexible, convergent approach to synthesize 2,3-disubstituted benzo[b]thiophenes, leading to the creation of these agents. This process involved the sequential coupling of o-bromoiodobenzenes with various compounds and further elaboration using palladium-mediated coupling and metalation techniques (Flynn, Verdier-Pinard, & Hamel, 2001).

Synthesis of Heterocycles

Chen and Flynn (2020) demonstrated the effectiveness of iodocyclisation in synthesizing 2-carboxy and sulfoxy-3-iodobenzo[b]thiophenes, which are important in creating heterocycles. This method overcame limitations associated with electronically resistant alkynes, providing a way to access these heterocycles efficiently (Chen & Flynn, 2020).

Generation of a Benzo[b]thiophene Library

Cho et al. (2009) and (2010) discussed the generation of a library using parallel syntheses of multi-substituted benzo[b]thiophenes. The process included the preparation of 3-iodobenzo[b]thiophenes from various alkynes and their further diversification using palladium-catalyzed chemistry. This research highlights the versatility of this compound in synthesizing a wide range of derivatives (Cho et al., 2009), (Cho et al., 2010).

Synthesis of Polycyclic Compounds

The synthesis of reactive annellated dienes, which are crucial in creating polycyclic compounds, was demonstrated by Dyker and Kreher (1988). They utilized 2,3-bis(bromomethyl)-benzo[b]thiophene, leading to various cycloaddition reactions and yielding polycyclic compounds (Dyker & Kreher, 1988).

Bromination Reaction Selectivity

Wu et al. (2013) studied the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, emphasizing the unique electron structure that influenced reaction selectivity. This research provides insight into the chemical behavior of benzo[b]thiophene derivatives and their potential applications in material science (Wu et al., 2013).

作用機序

5-Iodobenzo[b]thiophene and its derivatives find applications in various fields, including organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Moreover, molecules containing the thiophene ring exhibit pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Safety and Hazards

特性

IUPAC Name |

5-iodo-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLLBRYWAUIDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650134 | |

| Record name | 5-Iodo-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20532-38-1 | |

| Record name | 5-Iodo-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)

![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)

![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)

![Bicyclo[2.2.1]heptane-1,3-diamine](/img/structure/B1630229.png)

![[1,1'-Biphenyl]-4-carboxylic acid, potassium salt](/img/structure/B1630235.png)